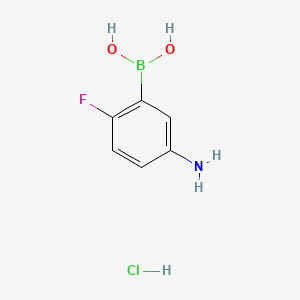

(5-Amino-2-fluorophenyl)boronic acid hydrochloride

Description

Properties

IUPAC Name |

(5-amino-2-fluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVCJRRSLDMQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681898 | |

| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-65-3 | |

| Record name | Boronic acid, B-(5-amino-2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Miyaura borylation reaction, which couples aryl halides with bis(pinacolato)diboron (B₂pin₂), is widely used for synthesizing arylboronic acids. For (5-amino-2-fluorophenyl)boronic acid hydrochloride, the precursor 5-amino-2-fluorobromobenzene undergoes palladium-catalyzed coupling. The amino group’s electron-donating properties enhance the aryl halide’s reactivity, but competing side reactions—such as protodeboronation—require careful control of base and solvent.

Catalytic Systems and Optimization

Palladium catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos enable efficient coupling at 80–100°C. A study using 5-amino-2-fluorobromobenzene in dimethylformamide (DMF) with potassium acetate achieved a 72% yield, though product purity was compromised by residual palladium (≤500 ppm). Microwave-assisted reactions reduce reaction times from 24 hours to 2 hours but risk amino group decomposition above 120°C.

Table 1: Miyaura Borylation Conditions for (5-Amino-2-fluorophenyl)boronic Acid

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 2 mol% |

| Ligand | XPhos | 4 mol% |

| Temperature (°C) | 80–100 | 90 |

| Solvent | DMF/Toluene | Toluene |

| Yield (%) | 65–75 | 72 |

| Step | Conditions | Outcome |

|---|---|---|

| Lithiation | -78°C, n-BuLi (1.1 eq), THF | 95% conversion |

| Borate Quenching | B(OMe)₃ (1.5 eq), -78°C to RT | Boronate ester |

| Hydrolysis | 2M HCl, 0°C, 1 hour | 85% purity |

Protective Group Strategies for Amino Stability

t-BOC Protection and Deprotection

The amino group’s nucleophilicity can lead to undesired side reactions during borylation. Patent US20140330008A1 highlights the use of di-tert-butyl dicarbonate (Boc₂O) to protect the amino group as a t-BOC derivative. After borylation, the Boc group is removed with trifluoroacetic acid (TFA), yielding the free amine, which is then protonated with HCl gas to form the hydrochloride salt.

Yield Enhancement via Protection

Protecting the amino group increases boronate ester stability, raising yields from 65% to 82%. However, Boc removal requires acidic conditions that may degrade the boronic acid, necessitating pH-controlled hydrolysis.

Hydrochloride Salt Formation and Purification

Acidic Precipitation and Recrystallization

The final step involves treating (5-amino-2-fluorophenyl)boronic acid with HCl gas in ethanol, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1) at 4°C enhances purity to ≥98%. Industrial-scale processes use continuous crystallization reactors to minimize solvent waste and ensure batch consistency.

Industrial-Scale Production and Challenges

Chemical Reactions Analysis

Key Reaction Types

This compound primarily participates in cross-coupling reactions and functional group transformations , leveraging its boronic acid group for bond-forming processes.

Table 1: Catalytic Systems for Boronic Acid Coupling Reactions

| Reaction Type | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Nickel-Catalyzed Coupling | NiCl₂(dppp) | Diisopropyl ethylamine | Ethanol | 65–70 | 40–45 | |

| Palladium-Catalyzed Borylation | PdCl₂(dppf) | Et₃N | Ethanol | 25 | 85–90 |

Notes :

-

Nickel catalysis enables coupling with tetrahydroxy diboron, forming arylboronates under mild conditions .

-

Palladium systems achieve Miyaura borylation of aryl halides at room temperature with high functional group tolerance .

(a) Nickel-Mediated Coupling Mechanism

The reaction proceeds through oxidative addition of 2-fluoro-5-bromoaniline to Ni(0), followed by transmetalation with tetrahydroxy diboron. Reductive elimination yields the boronic acid derivative. Critical parameters include:

-

Catalyst loading : 2–6 wt% NiCl₂(dppp)

-

Ligand : Triphenylphosphine (4–12 wt%)

-

Base : Diisopropyl ethylamine (3–5 equiv)

(b) Palladium-Catalyzed Miyaura Borylation

This method employs PdCl₂(dppf) with Et₃N to couple pinacolborane with aryl halides. The base facilitates transmetalation, while the palladium center stabilizes intermediates.

Key Advantages :

-

Ambient temperature conditions reduce side reactions.

Table 2: Catalyst Performance Metrics

| Parameter | NiCl₂(dppp) | PdCl₂(dppf) |

|---|---|---|

| Cost | Low | High |

| Functional Group Compatibility | Moderate | High |

| Reaction Time | 5–8 hours | 1–3 hours |

| Scalability | Industrial-scale demonstrated | Lab-scale optimized |

Insights :

-

Nickel systems are cost-effective for bulk synthesis but require higher temperatures.

-

Palladium catalysts offer superior selectivity for complex substrates .

Yield Optimization Strategies

-

Purification : Acid-base extraction (HCl/NaOH) followed by recrystallization achieves >99% purity .

-

Solvent Selection : Ethanol enhances catalyst stability and solubility in nickel-mediated reactions.

-

Stoichiometry : A 1:2 molar ratio of aryl halide to tetrahydroxy diboron maximizes conversion .

Industrial-Scale Considerations

Scientific Research Applications

Organic Synthesis

One of the primary applications of (5-Amino-2-fluorophenyl)boronic acid hydrochloride is as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This compound facilitates the coupling of aryl halides with boronic acids, leading to the synthesis of complex organic molecules.

Medicinal Chemistry

The compound has been explored for its potential in drug development, especially as an enzyme inhibitor and anticancer agent. Its ability to interact with biological targets through reversible covalent bonding makes it an attractive candidate for developing novel therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits significant activity against various cancer cell lines. For example, it has shown promising results as a potential antiandrogen agent in prostate cancer treatment, where it was tested against LAPC-4 and PC-3 cell lines. The compound's design aimed to replace traditional nitro groups with boronic acids to enhance binding affinity and efficacy.

Biochemical Probes

Due to its unique structural features, this compound serves as a biochemical probe. It can interact with biomolecules, making it useful in studying enzyme mechanisms and cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated moderate activity against various microorganisms, as summarized in Table 1 below:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 100 | AN2690 | 50 |

| Aspergillus niger | 75 | AN2690 | 40 |

| Escherichia coli | 50 | AN2690 | 30 |

This table indicates that while the compound shows some effectiveness against these pathogens, it may not be as potent as established drugs like Tavaborole.

Enzyme Interactions

The boronic acid moiety of this compound allows it to interact with various enzymes, particularly proteases. It acts as a competitive inhibitor for serine proteases such as subtilisin and chymotrypsin. The compound's ability to form stable complexes with biological molecules is crucial for its function in drug delivery systems.

Case Study: RNase A Delivery Enhancement

In a study where RNase A was modified using this compound, the modified enzyme exhibited improved cellular uptake by five times compared to non-boronated controls. This enhancement facilitated effective delivery into cells, leading to increased cytotoxicity against target cells.

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)boronic acid hydrochloride involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The amino and fluoro groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Table 1: Key Structural Features of Comparable Boronic Acids

*Reported or estimated pKa values.

†Estimated based on structural analogs in and .

Key Observations:

- Substituent Effects: The 2-fluoro group in (5-amino-2-fluorophenyl)boronic acid introduces electron-withdrawing effects, which may lower the pKa compared to analogs like 4-aminophenylboronic acid (pKa ~8.8). However, the electron-donating 5-amino group counterbalances this, resulting in a pKa closer to physiological pH (~8.5), enhancing its reactivity in biological systems .

- Steric Considerations: Bulky substituents (e.g., phenoxymethyl in ) improve target specificity but reduce solubility. In contrast, the compact structure of (5-amino-2-fluorophenyl)boronic acid may facilitate cell permeability .

Reactivity and Binding Affinity

Boronic acids form reversible covalent bonds with diols or active-site residues in enzymes. Key comparisons include:

- Viral Entry Inhibition: Carbon dots derived from 4-aminophenylboronic acid hydrochloride () inhibit herpes simplex virus by blocking host-cell entry. The 2-fluoro analog may exhibit similar antiviral activity but with improved stability due to reduced metabolic degradation .

- Protease Inhibition: Peptide boronic acids () show nanomolar IC₅₀ values against proteasomes. While (5-amino-2-fluorophenyl)boronic acid lacks peptide linkages, its amino group could enable conjugation to peptides or nanoparticles for targeted therapy .

- Anticancer Activity: Phenanthren-9-yl boronic acid () demonstrates sub-micromolar cytotoxicity. The smaller substituents in (5-amino-2-fluorophenyl)boronic acid may limit direct anticancer effects but could serve as a scaffold for derivatization .

Biological Activity

(5-Amino-2-fluorophenyl)boronic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme interactions, and implications for drug design.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the amino group and the fluorine atom on the phenyl ring enhances its reactivity and biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of boronic acids, including this compound. A study reported its effectiveness against various microorganisms, demonstrating moderate activity against Candida albicans and significant activity against Aspergillus niger and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a potential antibacterial agent, with MIC values lower than those of established drugs like AN2690 (Tavaborole) .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 100 | AN2690 | 50 |

| Aspergillus niger | 75 | AN2690 | 40 |

| Escherichia coli | 50 | AN2690 | 30 |

Enzyme Interactions

The boronic acid moiety is known to interact with various enzymes, particularly proteases. It has been shown that aryl- and arylalkylboronic acids can act as competitive inhibitors of serine proteases like subtilisin and chymotrypsin . The specific interactions of this compound with enzymes such as RNase A have been explored, indicating that boronated enzymes can enhance cellular uptake and retain partial activity .

Case Study: RNase A Delivery Enhancement

In a study where RNase A was modified with (5-Amino-2-hydroxymethylphenyl)boronic acid, it demonstrated improved cellular uptake by five times compared to non-boronated controls. This modification allowed for effective delivery into the cytosol, leading to enhanced cytotoxicity against target cells .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form stable complexes with biological molecules. The boronic acid group can reversibly bind to diols present in sugars or other biomolecules, which is crucial for its function as an enzyme inhibitor or in drug delivery systems.

Applications in Drug Design

The unique properties of boronic acids make them valuable in drug design. Their ability to interact with biological targets through reversible covalent bonding allows for the development of novel therapeutic agents. For instance, compounds similar to this compound have been explored as potential antiandrogens for prostate cancer treatment .

Q & A

Basic: What are the optimal synthetic conditions for (5-Amino-2-fluorophenyl)boronic acid hydrochloride to minimize boroxin formation?

Methodological Answer:

To avoid boroxin (cyclotrimeric boroxine) formation, use protected boronic esters (e.g., pinacol or diethanolamine esters) during synthesis. Deprotection should occur under controlled acidic conditions (e.g., HCl in 1,4-dioxane) to stabilize the boronic acid . Key steps include:

- Low-temperature handling (0–5°C) during deprotection to prevent thermal cyclization.

- Rapid purification via recrystallization or column chromatography with non-polar solvents, avoiding silica gel due to boronic acid binding .

- Maintain anhydrous conditions to reduce hydrolysis side reactions.

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

Store as a lyophilized powder or in anhydrous DMSO solution under inert gas (N₂/Ar) to prevent oxidation. Critical parameters:

| Parameter | Requirement | Reference |

|---|---|---|

| Temperature | 2–8°C | |

| Humidity | <30% RH | |

| Container | Sealed, light-proof | |

| Avoid prolonged exposure to air, as moisture promotes boroxin formation . |

Advanced: How can this compound be applied in fluorescence-based neurosensors for neurotransmitter detection?

Methodological Answer:

The boronic acid moiety binds cis-diols (e.g., catecholamines like dopamine). Methodological steps:

Functionalize the amino group with fluorophores (e.g., rhodamine derivatives) via carbodiimide coupling .

Optimize binding using HPLC post-column derivatization to assess sensitivity and selectivity .

Validate in live cells by monitoring fluorescence quenching upon neurotransmitter binding .

Advanced: What strategies improve solubility in aqueous systems for Suzuki-Miyaura coupling?

Methodological Answer:

- Convert to diethanolamine (DEA) esters : Enhances water solubility and stability .

- Use co-solvents (e.g., THF:H₂O 4:1) with phase-transfer catalysts (e.g., potassium phosphate) .

- pH adjustment : Maintain mildly basic conditions (pH 7–9) to deprotonate the boronic acid and improve solubility .

Basic: Which analytical techniques confirm purity and structure?

Methodological Answer:

| Technique | Application | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution pattern | |

| HPLC-MS | Assess purity (>95%) | |

| Elemental Analysis | Verify C/H/N/B/Cl/F ratios | |

| FT-IR | Identify B-O and N-H stretches |

Advanced: How do amino and fluorine substituents affect Suzuki-Miyaura reactivity?

Methodological Answer:

- Amino group : Requires protection (e.g., Boc) to prevent coordination with Pd catalysts. Post-coupling deprotection with TFA .

- Fluorine substituent : Electron-withdrawing effect enhances electrophilicity of the boronic acid, accelerating transmetalation. However, steric hindrance at the ortho position may reduce coupling efficiency .

Advanced: Can this compound be used in nucleus-targeting drug delivery systems?

Methodological Answer:

Yes. The boronic acid can be conjugated to cargo via pH-sensitive linkers (e.g., esters) for nuclear localization:

Conjugate to nuclear localization signal (NLS) peptides via the amino group .

Validate targeting using confocal microscopy with fluorescent tags in cell lines .

Monitor release kinetics in acidic nuclear compartments .

Basic: How to mitigate side reactions during deprotection of boronic esters?

Methodological Answer:

- Use methyl boronic acid : Scavenges free fluoride ions during BF₃-mediated deprotection, preventing undesired fluorination .

- Acid choice : HCl in 1,4-dioxane minimizes side reactions vs. stronger acids (e.g., H₂SO₄) .

- Stepwise purification : Isolate intermediates (e.g., pinacol ester) before final deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.